2-[7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid
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Overview
Description
2-[7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid is a complex organic compound with the molecular formula C24H25NO5 and a molecular weight of 407.47 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it significant in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid typically involves multiple steps, starting with the preparation of the spirocyclic core. The key steps include:
Formation of the Spirocyclic Core: This involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine.
Acetylation: The final step involves the acetylation of the spirocyclic intermediate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated synthesizers and high-throughput screening techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-[7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the Fmoc group, often using bases like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex spirocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing reactive sites that can interact with enzymes or receptors. This interaction can modulate biological pathways, making it useful in various biochemical applications .
Comparison with Similar Compounds
Similar Compounds
- 2-[7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonan-3-yl]propanoic acid
- 2-[7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonan-3-yl]butanoic acid
Uniqueness
Compared to similar compounds, 2-[7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid is unique due to its specific spirocyclic structure and the presence of the Fmoc group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in specialized applications .
Properties
IUPAC Name |
2-[7-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c26-22(27)11-16-12-24(15-30-16)9-10-25(14-24)23(28)29-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,9-15H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGVESBLDAPUMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(OC2)CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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